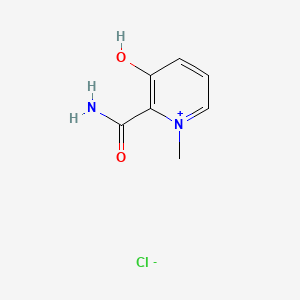

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

Description

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is a pyridinium derivative characterized by a quaternary nitrogen center substituted with methyl, hydroxy, and carbamoyl groups. Its molecular formula is C₈H₁₁ClN₂O₂, and it belongs to the class of heterocyclic ammonium salts.

Properties

IUPAC Name |

3-hydroxy-1-methylpyridin-1-ium-2-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h2-4H,1H3,(H2-,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAOQRMTXNTAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1C(=O)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reflux of Nicotinamide with Chloroacetyl Aminosalicylic Acid Derivatives

A detailed and well-documented method involves refluxing nicotinamide with chloroacetyl-5-aminosalicylic acid derivatives in acetonitrile for 7 to 10 days. This prolonged reflux enables the nucleophilic substitution reaction where the chloroacetyl moiety reacts with the nicotinamide nitrogen, forming the pyridinium salt with carbamoyl and hydroxy substituents.

- Reaction conditions:

- Reflux in acetonitrile (15 mL)

- Duration: 7–10 days

- Monitoring: Thin Layer Chromatography (TLC) using chloroform:methanol (6:1)

- Post-reaction:

- Precipitate filtered and washed with acetonitrile

- Crystallization from suitable solvents (e.g., aqueous ethanol)

- Yields and purity:

- High purity confirmed by microanalytical data

- Physical properties such as melting points recorded to confirm identity

This method was reported with various substituted derivatives, indicating robustness and adaptability of the procedure to different functional groups on the aromatic ring.

Methylation of Pyridinium Intermediates

The 1-methylation step to form the 1-methylpyridinium moiety is generally achieved by refluxing the appropriate pyridinium intermediate with methyl iodide in acetonitrile for 7–10 hours.

- Reaction conditions:

- Pyridinium intermediate (0.002 mole) in acetonitrile (40 mL)

- Methyl iodide (0.004 mole) added

- Reflux for 7–10 hours

- Isolation:

- Cooling to precipitate the product

- Filtration and washing with acetonitrile

- Crystallization from appropriate solvents

- Outcome:

Purification and Work-up Procedures

After synthesis, the organic layer is typically washed with aqueous sodium carbonate to remove acidic impurities, followed by standard extraction and purification steps. The final product is isolated by precipitation upon cooling or solvent evaporation under reduced pressure.

- Washing with aqueous Na2CO3 solution

- Filtration and crystallization from ethanol/water mixtures

- Drying under vacuum at elevated temperatures to obtain pure chloride salt.

Comparative Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Duration | Solvent | Yield / Purity Indicators | Notes |

|---|---|---|---|---|---|

| Formation of pyridinium salt | Nicotinamide + chloroacetyl-5-aminosalicylic acid | 7–10 days reflux | Acetonitrile | High purity, confirmed by elemental analysis | TLC monitoring, crystallization required |

| Methylation at N-1 position | Methyl iodide added to pyridinium intermediate | 7–10 hours reflux | Acetonitrile | Good yields, confirmed by spectral data | Precipitation on cooling |

| Work-up and purification | Wash with aqueous Na2CO3, filtration, crystallization | Post-reaction | Ethanol/water mix | High purity, melting points recorded | Vacuum drying for final product |

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamoyl group can be reduced to an amine.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of 2-carbamoyl-3-oxo-1-methylpyridinium chloride.

Reduction: Formation of 2-amino-3-hydroxy-1-methylpyridinium chloride.

Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

2-Carbamoyl-3-hydroxy-1-methylpyridinium chloride exhibits significant antimicrobial activity, making it a candidate for use in pharmaceuticals. Research has indicated that this compound can function as an effective bactericide and fungicide, particularly in formulations aimed at treating infections caused by resistant strains of bacteria and fungi .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridinium salts, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent in infection control .

Material Science

Surfactant Applications

As a cationic surfactant, this compound is utilized in various formulations for its ability to reduce surface tension and enhance solubilization. Its applications extend to personal care products, where it serves as an emulsifier and stabilizer .

Case Study: Formulation Stability

In a formulation stability study, the compound was incorporated into a cosmetic product to assess its effectiveness in maintaining emulsion stability over time. Results indicated that the inclusion of this pyridinium salt significantly improved the product's shelf life and performance compared to formulations without it .

Biochemical Applications

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting specific biochemical pathways in diseases such as cancer .

Case Study: Enzyme Activity Modulation

A detailed investigation into the enzyme inhibition capabilities of this compound revealed that it effectively modulated the activity of enzymes linked to cancer progression. This modulation was associated with altered metabolic profiles in treated cells, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural and Functional Group Analysis

The table below compares 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride with structurally related pyridinium compounds:

Key Findings from Comparative Studies

Polarity and Solubility :

- The hydroxy and carbamoyl groups in the target compound enhance its hydrophilicity compared to CPC’s long alkyl chain, which prioritizes lipid solubility. This difference likely directs CPC toward surfactant applications, whereas the target compound may favor aqueous-phase reactions or biological systems .

- In contrast, 2-(Chlorothio)pyridine-3-carbonyl chloride exhibits high reactivity due to its electrophilic substituents (chlorothio, carbonyl chloride), limiting its stability in aqueous environments compared to the more stable carbamoyl group .

Biological Interactions: CPC’s hexadecyl chain enables membrane disruption, explaining its antimicrobial activity. The amine group in (3-Methylpyridin-2-yl)methanamine·HCl supports its use as a ligand or building block in organic synthesis, contrasting with the target compound’s ionic pyridinium core .

Toxicity Profile :

- CPC’s toxicity (oral and aquatic) is linked to its surfactant properties and persistence in ecosystems. The target compound’s polar groups may reduce bioaccumulation risks, though formal ecotoxicological data are lacking .

- Reactive derivatives like 2-(Chlorothio)pyridine-3-carbonyl chloride pose acute hazards (e.g., corrosivity), whereas the target compound’s stability suggests lower immediate risks .

Biological Activity

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride (CAS No. 24027-06-3) is a pyridinium derivative that has garnered interest due to its potential biological activities. This compound is characterized by a carbamoyl and hydroxyl functional group, which may contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : Similar to other pyridinium compounds, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased acetylcholine levels, enhancing synaptic transmission and potentially providing neuroprotective effects against organophosphate poisoning .

- Antioxidant Properties : The hydroxyl group in the compound structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection Against Organophosphate Toxicity :

- Antioxidant Activity Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the structure, particularly to resolve signals from the carbamoyl and hydroxyl groups. Fourier-Transform Infrared (FT-IR) spectroscopy should be used to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O–H stretch at ~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. For hygroscopic or unstable samples, attenuated total reflectance (ATR)-FTIR in inert atmospheres is advised .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Methylation of pyridine derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-methyl group.

- Step 2 : Carbamoylation via reaction with chlorocarbonyl isocyanate, followed by selective hydroxylation at the 3-position using hydroxylamine hydrochloride.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder modeling. For ambiguous electron density maps (e.g., overlapping hydroxyl/carbamoyl groups), employ SHELXD for dual-space cycling to resolve phase problems .

- Validation : Cross-validate results with PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to assess solvent-accessible regions.

- Case Example : If thermal parameters (B-factors) for the hydroxyl group are anomalously high, consider twinning or dynamic disorder and apply TWINLAW in SHELXL .

Q. What strategies are effective for longitudinal stability studies under varying conditions?

- Methodological Answer :

- Design : Use a three-wave panel study (e.g., T1: baseline, T2: 1 week, T3: 1 year) to assess degradation kinetics. Store samples at 4°C (control), 25°C (ambient), and 40°C (accelerated aging) with 60% relative humidity.

- Analysis : Monitor stability via HPLC-UV (λ = 254 nm) and track degradation products. Apply structural equation modeling (SEM) to analyze time-dependent changes in purity and correlate with environmental factors (e.g., temperature, humidity) .

- Data Contradictions : If results conflict (e.g., unexpected stability at 40°C), re-examine experimental conditions for oxygen exposure or light sensitivity using controlled inert-atmosphere chambers .

Q. How can mechanistic insights into the compound’s reactivity be derived using computational methods?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model nucleophilic attack sites (e.g., carbamoyl group reactivity).

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate aqueous vs. nonpolar environments.

- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to confirm accuracy. For discrepancies >0.5 ppm, re-examine basis set selection or conformational flexibility .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in bioactivity assays?

- Methodological Answer :

- Reproducibility Checks : Replicate assays in triplicate using independent batches. Control for solvent artifacts (e.g., DMSO cytotoxicity) via solvent-only blanks.

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies. For outliers (e.g., IC₅₀ values diverging by >50%), assess batch purity via elemental analysis or differential scanning calorimetry (DSC) .

- Resource : Follow the CONSORT guidelines for reporting biochemical assays to ensure transparency .

Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Blinding : Use double-blind protocols for assay scoring.

- Positive/Negative Controls : Include known agonists/antagonists (e.g., acetylcholine for cholinergic activity comparisons).

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in SAR datasets. For p-values <0.05 but marginal effect sizes (Cohen’s d <0.2), conduct power analysis to confirm sample adequacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.